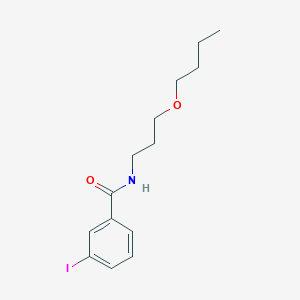

N-(3-butoxypropyl)-3-iodobenzamide

Description

N-(3-Butoxypropyl)-3-iodobenzamide is a synthetic benzamide derivative characterized by a 3-iodobenzoic acid backbone conjugated to a 3-butoxypropylamine moiety. The iodine atom at the meta-position of the benzamide is critical for its electronic and steric properties, influencing binding affinity and metabolic stability.

Properties

IUPAC Name |

N-(3-butoxypropyl)-3-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20INO2/c1-2-3-9-18-10-5-8-16-14(17)12-6-4-7-13(15)11-12/h4,6-7,11H,2-3,5,8-10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJSRXXKRQZAIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCCNC(=O)C1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-butoxypropyl)-3-iodobenzamide typically involves the iodination of a benzamide precursor followed by the introduction of the butoxypropyl group. One common method includes:

Iodination: The benzamide precursor is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions.

Alkylation: The iodinated benzamide is then reacted with 3-butoxypropyl bromide in the presence of a base like potassium carbonate to introduce the butoxypropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-butoxypropyl)-3-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

N-(3-butoxypropyl)-3-iodobenzamide has several scientific research applications, including:

Medicinal Chemistry: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development, particularly in cancer therapy due to its ability to interact with melanin.

Material Science: Its unique properties make it suitable for use in the development of novel materials, such as coatings and polymers.

Biological Studies: The compound can be used as a probe in biological studies to investigate cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(3-butoxypropyl)-3-iodobenzamide involves its interaction with specific molecular targets, such as proteins or enzymes. The butoxypropyl side chain enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The iodinated benzamide moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Differences

The pharmacological and physicochemical profiles of 3-iodobenzamide derivatives are highly dependent on their N-substituents. Below is a comparative analysis of key analogs:

Structural and Functional Insights

- Lipophilicity : The butoxypropyl group in the target compound likely increases logP compared to hydroxyethyl () or acridine-linked () analogs, suggesting improved blood-brain barrier penetration or tissue retention.

- Target Specificity : Unlike A3 (DNA-binding) or opioid-targeted derivatives (), the butoxypropyl variant lacks documented receptor engagement. Its utility may lie in prodrug strategies or as a scaffold for iodinated tracers.

- Synthetic Feasibility : The butoxypropyl chain could be introduced via nucleophilic substitution or carbodiimide-mediated coupling (as in ), though yields may vary vs. cyclopropylmethylation () .

Pharmacological Potential

- Radiopharmaceuticals : Analogous to A3 (), the iodine atom in this compound could be replaced with radioisotopes (e.g., ¹²³I, ¹³¹I) for imaging or therapy. However, DNA-binding efficacy requires acridine-like intercalators .

- Opioid Receptor Modulation : Unlike cyclopropylmethyl-containing analogs (), the butoxypropyl group is unlikely to enhance µ-opioid affinity, as polar or rigid substituents are preferred for receptor docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.